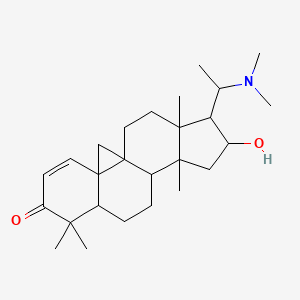

Buxbodine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H41NO2 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |

InChI |

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3 |

InChI Key |

NZZQZWQHKWTQRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Boldine

Disclaimer: Initial searches for "Buxbodine B" did not yield any specific scientific information. This guide focuses on the mechanism of action of Boldine , a compound with a phonetically similar name and available research data. The following information is based on the assumption that "Boldine" was the intended topic of interest.

Boldine, an aporphine alkaloid, has been the subject of research for its potential therapeutic effects. This document provides a detailed overview of its mechanism of action, focusing on its role as a cholinesterase inhibitor and an anti-inflammatory agent. The information is intended for researchers, scientists, and drug development professionals.

Cholinesterase Inhibition

Boldine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[3][4]

Quantitative Data on Cholinesterase Inhibition

The inhibitory activity of Boldine against AChE and BChE has been quantified, with the following IC50 values reported:

| Enzyme | IC50 (μmol/L) |

| Acetylcholinesterase (AChE) | 372 |

| Butyrylcholinesterase (BChE) | 321 |

| Source:[1][2] |

Studies have indicated that Boldine acts as a non-competitive inhibitor of these cholinesterases.[1]

Experimental Protocol: Cholinesterase Inhibition Assay

The following is a detailed methodology for determining the inhibitory effect of Boldine on AChE and BChE, based on the Ellman's colorimetric assay.[1][2][4]

Objective: To determine the IC50 value of Boldine for acetylcholinesterase and butyrylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes

-

Butyrylcholinesterase (BChE) from human serum

-

Boldine

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as a substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Boldine in a suitable solvent.

-

Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.

-

Prepare working solutions of AChE and BChE in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

AChE or BChE enzyme solution

-

Boldine solution at various concentrations

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).

-

Add the substrate (ATCI for AChE or BTCI for BChE) to initiate the enzymatic reaction.

-

Add DTNB to the mixture. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

-

Measurement:

-

Measure the absorbance of the yellow product at 412 nm using a spectrophotometer at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of Boldine.

-

Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Boldine concentration.

-

Calculate the IC50 value, which is the concentration of Boldine that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining the IC50 of Boldine on cholinesterases.

Anti-Inflammatory Mechanism of Action

Boldine has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[5] Specifically, it has been shown to inhibit the JAK2/STAT3 and NF-κB signaling pathways.[5]

Inhibition of Pro-inflammatory Cytokines

Experimental evidence suggests that Boldine can significantly reduce the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] This reduction in cytokine expression is a key indicator of its anti-inflammatory effect.

Modulation of Signaling Pathways

Boldine exerts its anti-inflammatory effects through the following mechanisms:

-

JAK2/STAT3 Pathway: Boldine has been observed to reduce the phosphorylation levels of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[5] The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the transcription of genes involved in immunity and inflammation.

-

NF-κB Pathway: Boldine can also reduce the phosphorylation levels of p65 and IκBα.[5] The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the expression of pro-inflammatory genes.

Signaling Pathway of Boldine's Anti-Inflammatory Action

Caption: Boldine's inhibition of the JAK2/STAT3 and NF-κB pathways.

Conclusion

The available scientific literature indicates that Boldine exhibits a multi-faceted mechanism of action, primarily centered on cholinesterase inhibition and anti-inflammatory effects. Its ability to inhibit both AChE and BChE suggests potential applications in neurodegenerative disorders. Furthermore, its capacity to downregulate pro-inflammatory cytokines by targeting the JAK2/STAT3 and NF-κB signaling pathways highlights its potential as an anti-inflammatory agent. Further research is warranted to fully elucidate the therapeutic potential of Boldine and to explore its efficacy and safety in clinical settings.

References

- 1. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Buxus Alkaloids: A Technical Guide

Disclaimer: Comprehensive, publicly available spectroscopic and spectrometric data for Buxbodine B is limited. This guide provides a representative overview of the analytical techniques and expected data for Buxus alkaloids, a class of structurally related natural products. The data presented herein is compiled from various sources and serves as an illustrative example for researchers in the field.

This technical guide is intended for researchers, scientists, and drug development professionals working with Buxus alkaloids. It provides a summary of expected spectroscopic and spectrometric data (NMR, IR, and MS) and detailed experimental protocols for the characterization of these complex natural products.

Introduction to Buxus Alkaloids

Buxus alkaloids are a diverse group of steroidal or triterpenoidal natural products isolated from plants of the Buxus genus. They exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

The following tables summarize the expected spectroscopic and spectrometric data for a representative Buxus alkaloid.

Table 1: Representative ¹H NMR Data for a Buxus Alkaloid (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.5 - 4.5 | m | - | Protons adjacent to N or O |

| 2.0 - 3.0 | m | - | Methine or methylene protons |

| 1.5 - 2.0 | m | - | Methylene protons |

| 0.7 - 1.5 | s, d | - | Methyl protons |

Note: The specific chemical shifts and coupling constants will vary depending on the exact structure of the alkaloid.

Table 2: Representative ¹³C NMR Data for a Buxus Alkaloid (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170 - 180 | C=O | Carbonyl carbons |

| 60 - 80 | CH-O, CH-N | Carbons bonded to heteroatoms |

| 40 - 60 | CH, CH₂ | Aliphatic carbons |

| 15 - 40 | CH₃ | Methyl carbons |

Note: The specific chemical shifts will vary depending on the exact structure of the alkaloid.

Table 3: Representative IR Absorption Data for a Buxus Alkaloid

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 | O-H, N-H stretch |

| 2850 - 3000 | C-H stretch |

| 1650 - 1750 | C=O stretch (carbonyl) |

| 1050 - 1410 | C-O, C-N stretch |

Table 4: Representative Mass Spectrometry Data for a Buxus Alkaloid

| m/z | Interpretation |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| Fragment ions | Characteristic fragments of the alkaloid structure |

Note: The fragmentation pattern is highly dependent on the specific structure and the ionization technique used.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for the analysis of Buxus alkaloids.

-

Sample Preparation: The purified alkaloid is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the structure.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet[1].

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹[1].

3.3 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), such as electrospray ionization quadrupole time-of-flight (ESI-QqTOF-MS), is a powerful tool for the analysis of Buxus alkaloids[2].

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and characteristic fragment ions[2]. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns and aid in structure elucidation[2].

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of Buxus alkaloids.

References

Buxbodine B: A Technical Overview of its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid belonging to the complex family of natural products isolated from the genus Buxus. Alkaloids from Buxus species, commonly known as boxwood, have a long history in traditional medicine and have been the subject of significant phytochemical investigation.[1] These compounds are characterized by a cycloartenol skeleton and have demonstrated a wide array of biological activities, including cytotoxic, anti-malarial, and cholinesterase inhibitory properties. This technical guide provides a detailed overview of the known biological activities and molecular targets of this compound, supplemented with data from the closely related and more extensively studied Buxus alkaloid, Cyclovirobuxine D, to illustrate the potential therapeutic applications of this compound class.

Biological Activity of this compound

Current research on this compound has primarily focused on its role as a cholinesterase inhibitor. This activity suggests its potential for investigation in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy.

Quantitative Data for this compound

The inhibitory activity of this compound against acetylcholinesterase has been quantified, as summarized in the table below.

| Compound | Target | Activity Type | Value (µM) |

| This compound | Acetylcholinesterase (AChE) | IC50 | 50[2] |

| This compound | Acetylcholinesterase (AChE) | IC50 | 10.8-98[3] |

A Case Study: The Broader Biological Profile of Buxus Alkaloids ft. Cyclovirobuxine D

Due to the limited public data specifically on this compound, this guide will now turn to Cyclovirobuxine D (CVB-D), another prominent Buxus alkaloid, to provide a more comprehensive picture of the potential biological activities and mechanisms of action for this class of compounds. CVB-D has been more extensively studied, revealing a range of activities from cardiovascular effects to anticancer properties.

Diverse Biological Activities of Cyclovirobuxine D

Cyclovirobuxine D has been shown to exhibit a variety of biological effects, targeting multiple cellular pathways and proteins. Its activities include the modulation of ion channels, induction of apoptosis and autophagy in cancer cells, and cardioprotective effects.

Quantitative Data for Cyclovirobuxine D

The multifaceted activities of Cyclovirobuxine D have been quantified across various experimental systems.

| Compound | Target/Process | Cell Line / System | Activity Type | Value (µM) |

| Cyclovirobuxine D | ERG Potassium Channel | HEK293 | IC50 | 19.7[4] |

| Cyclovirobuxine D | Cell Viability | MGC-803 (Gastric Cancer) | IC50 (72h) | <240[5] |

| Cyclovirobuxine D | Cell Viability | MKN28 (Gastric Cancer) | IC50 (72h) | <240[5] |

| Cyclovirobuxine D | Cell Viability | MCF-7 (Breast Cancer) | - | Concentration-dependent inhibition[4] |

| Cyclovirobuxine D | Cell Cycle Arrest (S Phase) | T98G & Hs683 (Glioma) | - | 80, 160, 240[6] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modified Ellman's spectrophotometric method.

-

Reagents :

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Phosphate buffer (pH 8.0).

-

Test compound (this compound) at various concentrations.

-

-

Procedure :

-

The reaction mixture is prepared by adding the phosphate buffer, AChE solution, DTNB, and the test compound to a 96-well microplate.

-

The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Cyclovirobuxine D on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture :

-

Cancer cells (e.g., MCF-7, MGC-803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

-

Treatment :

-

The cells are treated with various concentrations of Cyclovirobuxine D and incubated for different time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation :

-

After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement :

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis :

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

-

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathways Modulated by Buxus Alkaloids

Studies on Cyclovirobuxine D have provided insights into the molecular mechanisms underlying its anticancer effects, particularly its influence on the Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

The Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is frequently hyperactivated in many types of cancer, promoting tumor growth and survival. Cyclovirobuxine D has been shown to induce autophagy and inhibit the proliferation of cancer cells by attenuating the phosphorylation of Akt and mTOR, key components of this pathway.[5]

Caption: Cyclovirobuxine D inhibits the Akt/mTOR pathway, leading to autophagy and reduced cell proliferation.

Conclusion

This compound, a member of the Buxus alkaloid family, demonstrates clear inhibitory activity against acetylcholinesterase, highlighting its potential as a lead compound for the development of therapeutics for neurodegenerative disorders. While specific data on this compound remains limited, the broader biological activities of related compounds like Cyclovirobuxine D—spanning anticancer, cardioprotective, and ion channel modulation effects—underscore the rich therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the biological activities, molecular targets, and mechanisms of action of this compound and to explore its full therapeutic promise.

References

Buxbodine B: An Overview of Currently Available Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a naturally occurring steroidal alkaloid that has been isolated from plants of the Buxus genus, commonly known as boxwood. While the diverse chemical structures of Buxus alkaloids have attracted scientific interest for their potential biological activities, research specifically focused on this compound is currently limited. This document summarizes the publicly available scientific literature on the in vitro and in vivo studies of this compound.

In Vitro Studies: Limited Data Availability

To date, the scientific literature provides minimal data on the in vitro activities of this compound. A comprehensive search of available research databases reveals a single study that has characterized one of its biological activities.

Acetylcholinesterase (AChE) Inhibitory Activity

A study investigating the chemical constituents of Buxus macowanii reported the isolation of this compound along with other steroidal alkaloids. In this research, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The study reported a moderate inhibitory activity for this compound.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | IC50 (µM) | Source |

| This compound | 10.8 - 98 (range for all isolates) | [1] |

Note: The exact IC50 value for this compound alone was not distinctly specified in the referenced study but fell within the provided range for all tested compounds.

Data on Other In Vitro Assays

There is no publicly available data from other in vitro assays for this compound, including but not limited to:

-

Cytotoxicity assays in cancerous or non-cancerous cell lines.

-

Apoptosis or cell cycle analysis.

-

Anti-inflammatory, antiviral, or antimicrobial assays.

-

Investigation of effects on specific signaling pathways.

In Vivo Studies: No Available Data

A thorough review of the scientific literature did not yield any studies on the in vivo effects of this compound. There is currently no published research on its:

-

Pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Efficacy in animal models of any disease.

-

In vivo toxicity or safety profile.

Experimental Protocols

Due to the absence of detailed published studies, specific experimental protocols for in vitro or in vivo evaluation of this compound cannot be provided.

Signaling Pathways and Experimental Workflows

As there is no research detailing the mechanism of action of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows related to its activity.

Conclusion

The current body of scientific literature on this compound is sparse. While its isolation and a moderate acetylcholinesterase inhibitory activity have been reported, there is a significant lack of data regarding its broader biological effects in both in vitro and in vivo settings. Further research is required to elucidate the potential therapeutic applications of this natural compound. The absence of comprehensive studies prevents the development of an in-depth technical guide at this time. Researchers are encouraged to explore the cytotoxic, apoptotic, and other potential pharmacological activities of this compound to uncover its full potential.

References

An In-depth Technical Guide to Buxbodine B Derivatives and Analogues

Buxbodine B is a naturally occurring steroidal alkaloid found in plants of the genus Buxus, commonly known as boxwood. Its chemical formula is C₂₆H₄₁NO₂ and it has a molecular weight of 399.6 g/mol . Like other Buxus alkaloids, this compound is characterized by a complex steroidal backbone, which is a promising scaffold for the development of new therapeutic agents.

The Landscape of Buxus Alkaloid Research

Research into Buxus alkaloids has revealed a range of biological activities, including but not limited to:

-

Anti-inflammatory effects: Many Buxus alkaloids exhibit potent anti-inflammatory properties.

-

Cytotoxic activity: Several compounds from this class have been investigated for their potential as anticancer agents.

-

Anticholinesterase activity: Inhibition of acetylcholinesterase and butyrylcholinesterase is a notable feature of some Buxus alkaloids, suggesting potential applications in neurodegenerative diseases.

-

Antiprotozoal activity: Some alkaloids from Buxus species have shown promise in combating protozoal infections.

While these general activities are attributed to the class, specific quantitative data, detailed experimental protocols for derivatization, and elucidation of signaling pathways for this compound in particular are scarce. The available literature tends to focus on the isolation and characterization of various Buxus alkaloids or provides broad reviews of the genus.

Challenges and Future Directions

The lack of specific research on this compound derivatives presents a significant knowledge gap. To unlock the therapeutic potential of this molecule, future research should focus on:

-

Total Synthesis: Development of a robust and efficient total synthesis of this compound would provide a consistent source of the natural product and open avenues for the creation of novel analogues.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing a library of this compound derivatives with modifications at key positions of the steroidal nucleus is crucial. Subsequent biological screening of these analogues would allow for the establishment of clear structure-activity relationships, identifying the pharmacophores responsible for specific biological effects.

-

Mechanism of Action Studies: Once potent derivatives are identified, in-depth studies are required to elucidate their molecular targets and the signaling pathways they modulate. This would provide a rational basis for their further development as therapeutic agents.

Due to the current limitations in available data, this guide cannot provide the requested in-depth technical details, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways specifically for this compound derivatives and analogues. The scientific community awaits further research to illuminate the specific properties and potential of this intriguing natural product.

Buxbodine B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a naturally occurring steroidal alkaloid belonging to the Buxus family of compounds. These triterpenoid alkaloids, isolated from various species of the Buxus genus (commonly known as boxwood), have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its history, biological effects, and the experimental methodologies used for its characterization. While research on this compound is not as extensive as for some other members of its class, this document consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.

History and Isolation

This compound was first reported in the scientific literature as a known steroidal base isolated from the crude methanolic extract of Buxus macowanii. This plant, a species of boxwood, has been a source for the discovery of several new and known steroidal alkaloids. The isolation and characterization of this compound were achieved through spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry.

Chemical Properties

| Property | Value |

| CAS Number | 390362-51-3 |

| Molecular Formula | C₂₆H₄₁NO₂ |

| Molecular Weight | 399.62 g/mol |

Biological Activities and Quantitative Data

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Additionally, general reviews on Buxus alkaloids mention this compound in the context of anticancer activities, including the inhibition of tumor cell growth and induction of apoptosis, though specific quantitative data for these effects are not yet available in the public domain.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | >10 (moderate to weak) | Matochko et al. |

Experimental Protocols

While the specific, detailed experimental protocol for the acetylcholinesterase inhibition assay of this compound from the original publication is not fully available, a general and widely accepted method for such an assay is presented below. This is followed by standard protocols for assessing cytotoxicity and apoptosis, which are relevant to the reported anticancer properties of the broader Buxus alkaloid class.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting 5-thio-2-nitrobenzoate anion is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound (this compound) and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

Procedure:

-

Treat cells with the test compound for a desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. However, studies on other Buxus alkaloids with anticancer properties have implicated several mechanisms. It is plausible that this compound may share similar mechanisms of action with other structurally related Buxus alkaloids. These often involve the induction of apoptosis (programmed cell death) in cancer cells. Some Buxus alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway. The inhibition of acetylcholinesterase by this compound also suggests a potential role in modulating cholinergic signaling, which has implications in neurodegenerative diseases and potentially in the nervous system regulation of cancer progression. Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.

Visualizations

Caption: General experimental workflow for the study of this compound.

Caption: Putative signaling pathway for anticancer effects of Buxus alkaloids.

Conclusion and Future Directions

This compound is a steroidal alkaloid with demonstrated acetylcholinesterase inhibitory activity and potential anticancer properties. The current body of literature provides a foundation for its further investigation as a potential therapeutic agent. Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A broader screening of this compound against a panel of cancer cell lines is necessary to quantify its cytotoxic and anti-proliferative effects and to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug development.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

Methodological & Application

Buxbodine B: Application Notes on Isolation, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid that has garnered interest within the scientific community for its biological activities. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. This document provides a detailed overview of the isolation and purification of this compound from its natural source, as reported in scientific literature, along with its characterized biological activity. To date, a total chemical synthesis of this compound has not been published.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₁NO₂ | [1] |

| Molecular Weight | 399.6 g/mol | [1] |

| CAS Number | 390362-51-3 | [1] |

| Appearance | Amorphous solid | [1] |

| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][2] |

| IC₅₀ for AChE | 50 µM | [2] |

Isolation and Purification Protocol

This compound has been successfully isolated from the methanolic extract of Buxus macowanii. The following protocol is based on the methods described by Lam et al. (2015).[1]

Extraction

-

Air-dry the plant material (leaves and stems of Buxus macowanii).

-

Grind the dried plant material into a coarse powder.

-

Exhaustively extract the powdered plant material with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

Acid-Base Fractionation

-

Suspend the crude methanolic extract in a 10% acetic acid solution.

-

Filter the acidic solution to remove non-alkaloidal material.

-

Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

-

Extract the basified solution with chloroform.

-

Concentrate the chloroform layer under reduced pressure to yield the crude alkaloidal fraction.

Chromatographic Purification

-

Subject the crude alkaloidal fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions containing this compound to further purification using preparative thin-layer chromatography (pTLC) with a solvent system of chloroform and methanol to yield pure this compound.

Experimental Workflow

Caption: Isolation workflow for this compound from Buxus macowanii.

Biological Activity: Acetylcholinesterase Inhibition

This compound has been evaluated for its in vitro inhibitory activity against acetylcholinesterase (AChE).[1] The results are summarized in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | Acetylcholinesterase (AChE) | 50 | [2] |

This moderate inhibitory activity suggests that this compound could be a scaffold for the development of more potent AChE inhibitors for potential therapeutic use in conditions such as Alzheimer's disease.

Signaling Pathway Context

Caption: Inhibition of Acetylcholinesterase by this compound.

Conclusion

The protocols outlined in this application note detail the successful isolation and purification of this compound from a natural source. While a total synthesis has not yet been reported, the described methods provide a reliable means of obtaining this bioactive steroidal alkaloid for further research and development. Its demonstrated activity as an acetylcholinesterase inhibitor warrants further investigation into its therapeutic potential and the development of synthetic analogues with enhanced potency.

References

Application Notes and Protocols for Buxbodine B in Cell Culture

Introduction

Buxbodine B is a novel therapeutic agent showing significant promise in preclinical cancer research. Its mechanism of action centers on the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. This document provides detailed protocols for investigating the effects of this compound on cancer cells in a laboratory setting. The following application notes and protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for determining the appropriate concentration range for in vitro experiments.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | 46.5 ± 3.1 | [1][2] |

| MDA-MB-468 | Breast Cancer | 48 | 50.8 ± 2.7 | [1][2] |

| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [3] |

| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [3] |

| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

This compound

-

DMEM/RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., GAPDH, β-actin).

Visualization of Signaling Pathways and Workflows

To better understand the experimental design and the molecular mechanisms of this compound, the following diagrams have been generated.

Caption: Experimental workflow for evaluating this compound.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Buxbodine B in Animal Models

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Buxbodine B in preclinical animal studies.

Disclaimer

Introduction

This compound is a novel therapeutic agent with promising preclinical activity. These application notes provide a framework for its administration in common animal models, including mice and rats. The protocols outlined below are intended to serve as a starting point for in vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

As no direct data for this compound is available, this section will be populated with data from your internal or future studies. The tables below are structured to facilitate clear comparison of dosage, administration routes, and key pharmacokinetic parameters.

Table 1: Single-Dose Toxicity Study of this compound in Rodents

| Animal Model | Strain | Sex | Route of Administration | Dose (mg/kg) | Observation Period | Key Findings (e.g., MTD, LD50) |

| Mouse | C57BL/6 | M/F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled |

| Mouse | C57BL/6 | M/F | Intraperitoneal (IP) | Data to be filled | Data to be filled | Data to be filled |

| Mouse | C57BL/6 | M/F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled |

| Rat | Sprague-Dawley | M/F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled |

| Rat | Sprague-Dawley | M/F | Intraperitoneal (IP) | Data to be filled | Data to be filled | Data to be filled |

| Rat | Sprague-Dawley | M/F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Animal Model | Strain | Sex | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | C57BL/6 | M | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Mouse | C57BL/6 | F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Rat | Sprague-Dawley | M | Oral (PO) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Rat | Sprague-Dawley | F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound for administration to animal models.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and Tween 80 for poorly soluble compounds)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the desired concentration of the dosing solution based on the highest dose to be administered and the maximum acceptable dosing volume for the chosen route and animal model.

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the this compound powder in a small amount of a suitable solvent (e.g., DMSO) if necessary.

-

Gradually add the sterile vehicle to the dissolved compound while vortexing to ensure complete dissolution. If precipitation occurs, sonication may be used.

-

If the formulation contains components not suitable for direct injection (e.g., high percentage of DMSO), further dilution with a sterile aqueous vehicle is required.

-

Once the compound is fully dissolved and the solution is clear, sterile-filter the final formulation using a 0.22 µm filter into a new sterile vial.

-

Store the dosing solution at the appropriate temperature (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive. The stability of the formulation under these storage conditions should be determined.

Administration of this compound to Rodents

Objective: To accurately administer this compound to mice or rats via various routes.

Animal Models:

-

Mice: C57BL/6, BALB/c, or other appropriate strains, 8-12 weeks of age, mixed sex unless the study requires a specific sex.

-

Rats: Sprague-Dawley, Wistar, or other appropriate strains, 8-12 weeks of age, mixed sex unless the study requires a specific sex.

Routes of Administration:

-

Intravenous (IV) Injection (Tail Vein):

-

Warm the animal under a heat lamp to dilate the tail veins.

-

Place the animal in a restraining device.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.

-

Maximum injection volume: 5 mL/kg for mice, 2.5 mL/kg for rats.

-

-

Intraperitoneal (IP) Injection:

-

Firmly restrain the animal, exposing the abdomen.

-

Tilt the animal's head downwards at a 30-degree angle.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

-

Maximum injection volume: 10 mL/kg for mice, 5 mL/kg for rats.

-

-

Oral Gavage (PO):

-

Firmly restrain the animal.

-

Measure the distance from the animal's snout to the last rib to determine the correct insertion depth for the gavage needle.

-

Gently insert a ball-tipped gavage needle into the esophagus and advance it to the predetermined depth.

-

Administer the this compound solution slowly.

-

Maximum gavage volume: 10 mL/kg for mice, 5 mL/kg for rats.

-

Visualizations

The following diagrams illustrate generalized workflows and signaling pathways that may be relevant to the study of a novel therapeutic agent like this compound.

Caption: General experimental workflow for in vivo studies of this compound.

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Buxbodine B: Application Notes and Protocols for Acetylcholinesterase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B, a triterpenoid alkaloid isolated from plants of the Buxus genus, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.[4] The Buxus family of plants is a rich source of steroidal and triterpenoidal alkaloids, many of which exhibit significant anticholinesterase properties.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound as an acetylcholinesterase inhibitor.

Quantitative Data

The inhibitory potential of this compound and other related Buxus alkaloids against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism |

| This compound | Acetylcholinesterase (AChE) | 50 | Buxus spp.[1] |

| Buxamine-B | Acetylcholinesterase (AChE) | 110 | Buxus spp.[7] |

| Buxamine-C | Acetylcholinesterase (AChE) | 5.5 | Buxus spp.[7] |

Mechanism of Action

Triterpenoidal alkaloids from Buxus species, including this compound, are thought to inhibit acetylcholinesterase by binding within the enzyme's active site gorge.[7] The complex structure of these alkaloids allows them to interact with key amino acid residues, such as tryptophan (Trp84 and Trp279), in the active site. This interaction physically obstructs the entry of the substrate, acetylcholine, preventing its hydrolysis and leading to its accumulation in the synapse.[7]

Experimental Protocols

The most widely used method for assessing AChE inhibition is the spectrophotometric assay developed by Ellman.[8][9][10][11] This colorimetric method is simple, reliable, and suitable for high-throughput screening.

Principle of the Ellman's Assay

The Ellman's method is based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.

-

Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[8]

The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

This compound (test compound)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Protocol (96-well plate format)

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solution.

-

Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution (at various concentrations).

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound solution (or solvent for the control) to the respective wells. Mix gently and incubate the plate at 25°C for 10 minutes.[9]

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the enzymatic reaction. To the blank well, add 10 µL of deionized water. The final volume in each well should be 180 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[8]

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the rate of reaction of the control (100% enzyme activity).

-

V_sample is the rate of reaction in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition of AChE activity.

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

References

- 1. policycommons.net [policycommons.net]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl and butyrylcholinesterase-inhibiting triterpenoid alkaloids from Buxus papillosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoidal alkaloids from Buxus natalensis and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Buxbodine B in Neuroprotection Studies

To the Researcher:

Extensive literature searches for "Buxbodine B" and its role in neuroprotection did not yield specific scientific data, established experimental protocols, or defined signaling pathways under this name. The information necessary to generate detailed and accurate application notes, quantitative data tables, and validated experimental procedures for a compound named "this compound" is not currently available in the public scientific domain.

It is possible that "this compound" is a novel, recently discovered compound with research yet to be published, a compound known by a different name, or a potential misspelling of another neuroprotective agent.

To provide a framework for potential future studies, should "this compound" be a valid compound of interest, this document outlines general methodologies and conceptual pathways commonly employed in neuroprotection research. These are based on established practices for similar compounds and should be adapted and validated specifically for this compound once its properties are characterized.

I. Quantitative Data Summary (Hypothetical Framework)

Once preliminary studies on this compound are conducted, the following table structure can be used to summarize key quantitative findings. This allows for a clear comparison of its efficacy and potency across different experimental models.

| Parameter | Cell-Based Assay (e.g., SH-SY5Y cells) | Animal Model (e.g., MCAO rat model) | Neurotoxin Model (e.g., MPTP mouse model) |

| Neuroprotective Efficacy | |||

| EC50 (Effective Concentration, 50%) | e.g., Concentration for 50% neuronal survival | e.g., Dose for 50% reduction in infarct volume | e.g., Dose for 50% preservation of dopaminergic neurons |

| Toxicity | |||

| IC50 (Inhibitory Concentration, 50%) | e.g., Concentration causing 50% cell death | N/A | N/A |

| LD50 (Lethal Dose, 50%) | N/A | e.g., Dose causing 50% mortality | e.g., Dose causing 50% mortality |

| Mechanism of Action | |||

| Key Biomarker Modulation | e.g., % change in apoptotic markers | e.g., % change in inflammatory cytokines | e.g., % change in oxidative stress markers |

II. Experimental Protocols (General Methodologies)

The following are generalized protocols that would need to be optimized for this compound.

A. In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a common method to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

1. Cell Culture and Maintenance:

- Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Passage cells upon reaching 80-90% confluency.

2. Experimental Procedure:

- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

- Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

- Induce neuronal damage by adding a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM MPP+) to the wells. Include a vehicle control group (no toxin, no this compound) and a toxin-only control group.

- Incubate the plates for an additional 24 hours.

3. Assessment of Cell Viability (MTT Assay):

- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the MTT solution and add DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control.

B. In Vivo Neuroprotection Assay in a Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines a widely used animal model of ischemic stroke to evaluate the neuroprotective potential of a test compound.

1. Animal Model:

- Use adult male Wistar rats (250-300g).

- Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.

- Confirm successful occlusion by monitoring cerebral blood flow.

2. Treatment Protocol:

- Administer this compound or vehicle control intravenously or intraperitoneally at a specific time point relative to the onset of ischemia (e.g., immediately after reperfusion).

- Use multiple dosage groups to determine a dose-response relationship.

3. Neurological Deficit Scoring:

- At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

4. Infarct Volume Measurement:

- After neurological scoring, euthanize the animals and harvest the brains.

- Slice the brains into coronal sections (e.g., 2 mm thick).

- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

- Quantify the infarct volume using image analysis software.

III. Visualization of Conceptual Pathways and Workflows

The following diagrams illustrate general concepts relevant to neuroprotection studies.

Caption: Common molecular pathways targeted for neuroprotection.

Caption: A typical workflow for neuroprotective drug discovery.

Caption: A simplified signaling cascade of neuronal apoptosis.

Disclaimer: The information provided above is for illustrative purposes only and is based on general knowledge of neuroprotection research. It is not based on any specific data for a compound named "this compound." Any research on a novel compound should be designed and conducted based on its unique chemical and biological properties, with rigorous validation at each step.

Buxbodine B: A Tool for Investigating Cognitive Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid belonging to the Buxus family of natural products.[1][2][3][4] Compounds from this class have been investigated for their various biological activities, including acetylcholinesterase (AChE) inhibition. This compound has been identified as an inhibitor of AChE with a reported IC50 of 50 μM.[5][6][7] This activity positions this compound as a potential tool for studying the role of cholinergic signaling in cognitive processes and as a lead compound for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease.

The cholinergic hypothesis of cognitive dysfunction posits that a decline in acetylcholine (ACh), a key neurotransmitter for learning and memory, contributes to cognitive impairment.[1][8] Acetylcholinesterase is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, compounds like this compound increase the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism of action is the basis for several currently approved drugs for the symptomatic treatment of Alzheimer's disease, such as Donepezil and Galantamine.[9][10]

These application notes provide detailed protocols for researchers to investigate the potential of this compound as a cognitive enhancer. The described in vitro and in vivo assays will enable the characterization of its AChE inhibitory activity, its potential neuroprotective effects, and its efficacy in animal models of cognitive impairment.

Data Presentation

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Target | IC50 (μM) | Source |

| This compound | Acetylcholinesterase (AChE) | 50 | [5][6][7] |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.02 | Illustrative |

| Galantamine (Reference) | Acetylcholinesterase (AChE) | 1.2 | [11] |

This table summarizes the known in vitro inhibitory activity of this compound against acetylcholinesterase. Data for well-characterized AChE inhibitors are provided for comparison. The IC50 value for Donepezil is illustrative and based on typical literature values.

Table 2: Illustrative In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells

| Treatment Group | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |

| Control (Vehicle) | 100 ± 5 | 100 ± 8 |

| Amyloid-β (10 μM) | 55 ± 6 | 210 ± 15 |

| Amyloid-β + this compound (10 μM) | 75 ± 7 | 150 ± 12 |

| Amyloid-β + this compound (50 μM) | 88 ± 5 | 115 ± 10 |

| Huperzine A (10 μM) (Reference) | 92 ± 4 | 110 ± 9 |

This table presents illustrative data on the potential neuroprotective effects of this compound against amyloid-β-induced toxicity in a neuronal cell line. The data is hypothetical and based on the known neuroprotective properties of other AChE inhibitors like Huperzine A.[6][12][13][14][15]

Table 3: Illustrative In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model (Morris Water Maze)

| Treatment Group | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |

| Vehicle + Saline | 20 ± 3 | 35 ± 4 |

| Scopolamine (1 mg/kg) + Vehicle | 55 ± 5 | 15 ± 3 |

| Scopolamine + this compound (5 mg/kg) | 40 ± 4 | 25 ± 3 |

| Scopolamine + this compound (10 mg/kg) | 28 ± 3 | 30 ± 4 |

| Scopolamine + Donepezil (1 mg/kg) (Reference) | 25 ± 4 | 32 ± 5 |

This table provides illustrative data on the potential of this compound to reverse cognitive deficits in an animal model of amnesia. The data is hypothetical and based on the known in vivo efficacy of established AChE inhibitors like Donepezil.[9][16][17][18]

Signaling Pathways and Experimental Workflows

Caption: Cholinergic synapse and AChE inhibition by this compound.

Caption: Workflow for evaluating this compound's cognitive effects.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method to determine the AChE inhibitory activity of this compound.[19][20][21][22][23][24]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

Donepezil (positive control)

-

Phosphate buffered saline (PBS), pH 8.0

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations.

-

Prepare a stock solution of Donepezil in DMSO and dilute similarly.

-

Prepare a 1.5 mM ATCI solution in deionized water.

-

Prepare a 3 mM DTNB solution in PBS (pH 8.0).

-

Prepare a 0.22 U/mL AChE solution in PBS (pH 8.0).

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the this compound dilutions or Donepezil to the respective wells.

-

For the control (100% enzyme activity), add 20 µL of PBS with the same final DMSO concentration.

-

For the blank, add 40 µL of PBS.

-

Add 20 µL of the AChE solution to all wells except the blank.

-

Add 120 µL of the DTNB solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol describes a method to assess the potential neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[25][26]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Amyloid-β (1-42) peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or Huperzine A for 2 hours.

-

Induce neurotoxicity by adding aggregated Aβ (1-42) peptide to a final concentration of 10 µM and incubate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Calculate LDH release as a percentage of the positive control (Aβ-treated) cells.

-

Compare the effects of different concentrations of this compound on cell viability and LDH release.

-

In Vivo Cognitive Function Assessment (Morris Water Maze)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol describes its use in a scopolamine-induced amnesia model.[2][27][28][29][30]

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Submerged escape platform

-

Video tracking system

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Scopolamine

-

Donepezil (positive control)

Procedure:

-

Animal Groups and Treatment:

-

Acquisition Phase (4 days):

-

Conduct four training trials per day for four consecutive days.

-

For each trial, place the mouse in the water at one of four starting positions, facing the wall of the tank.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (Day 5):

-

Remove the escape platform from the tank.

-

Place each mouse in the tank at a novel starting position and allow it to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA.

-

Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test.

-

In Vivo Cognitive Function Assessment (Passive Avoidance Test)

The passive avoidance test is used to evaluate learning and memory based on fear conditioning.[36][37][38][39][40]

Materials:

-

Passive avoidance apparatus (a box with two compartments, one lit and one dark, separated by a door)

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Scopolamine

-

Donepezil (positive control)

Procedure:

-

Animal Groups and Treatment:

-

Use the same treatment groups and administration schedule as in the Morris Water Maze protocol.

-

-

Training Trial (Day 1):

-

Place the mouse in the lit compartment.

-

After a 10-second habituation period, the door to the dark compartment opens.

-

When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Record the latency to enter the dark compartment.

-

-

Retention Trial (Day 2, 24 hours later):

-

Place the mouse back in the lit compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (step-through latency) for up to 300 seconds. A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis:

-

Analyze the step-through latency in the retention trial using a one-way ANOVA followed by a post-hoc test.

-

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Huperzine A as a neuroprotective and antiepileptic drug: a review of preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Neuroprotective effects of huperzine A: new therapeutic targets for neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]